REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[C:2]#[C:3][C:4]([OH:6])=[O:5].[CH2:9](O)[CH2:10][CH2:11][CH3:12].S(=O)(=O)(O)O>>[C:2]([C:1]([O:8][CH2:1][CH2:2][CH2:3][CH3:4])=[O:7])#[C:3][C:4]([O:6][CH2:9][CH2:10][CH2:11][CH3:12])=[O:5]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(C#CC(=O)O)(=O)O
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Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient,
|
Type
|
WASH
|
Details
|
washed with 10% aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the resulting crude product distilled under reduced pressure (bp 65-70° C./0.08 mm)
|
Type
|
CUSTOM
|
Details
|
Dibutyl acetylenedicarboxylate was obtained as a colorless oil (8.5 g, 86% of theory)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#CC(=O)OCCCC)C(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |